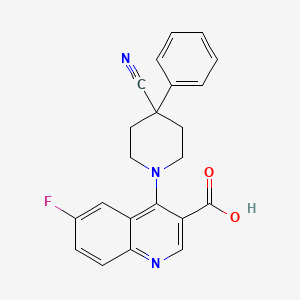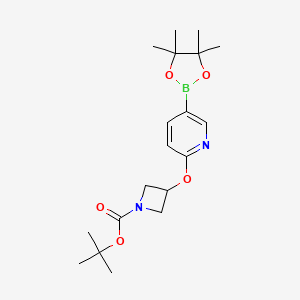
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide involves the reaction of 4-aminomethyltetrahydropyran and 4-fluoro-3-nitrobenzenesulfonamide[2][2]. The specific steps are as follows:
Reactants: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol), (tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol), and triethylamine (1.3 g, 6.81 mmol).
Solvent: 10 ml of tetrahydrofuran.
Reaction Conditions: Stirring at room temperature for 5 hours.
Product Isolation: The solvent is removed, and 20 ml of methanol is added to precipitate the product. The product is then dried to obtain 1.4 g of this compound with a yield of 97%[][2].
Analyse Des Réactions Chimiques
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the sulfonamide group.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate .
Applications De Recherche Scientifique
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide is primarily used as an intermediate in the synthesis of Venetoclax, which is used to treat chronic lymphocytic leukemia and small lymphocytic lymphoma . Additionally, it is used in the synthesis of inhibitors for BTK, PI3K, and JAK-2, which are important targets in cancer therapy . The compound’s versatility in forming various derivatives makes it valuable in medicinal chemistry and pharmaceutical research.
Mécanisme D'action
The mechanism of action of 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide involves its role as an intermediate in the synthesis of Venetoclax. Venetoclax works by inhibiting the B-cell lymphoma 2 (BCL-2) protein, which is involved in regulating cell death (apoptosis). By inhibiting BCL-2, Venetoclax promotes the apoptosis of cancer cells, thereby reducing the proliferation of leukemia and lymphoma cells .
Comparaison Avec Des Composés Similaires
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide is unique due to its specific structure and its role as an intermediate in the synthesis of Venetoclax. Similar compounds include:
4-nitro-3-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide: Another intermediate used in the synthesis of Venetoclax.
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide: Used in the synthesis of BTK, PI3K, and JAK-2 inhibitors.
These compounds share similar structural features but differ in their specific functional groups and applications.
Propriétés
IUPAC Name |
3-nitro-4-(oxan-4-ylmethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c13-21(17,18)10-1-2-12(11(7-10)14(15)16)20-8-9-3-5-19-6-4-9/h1-2,7,9H,3-6,8H2,(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPZILUWHCLEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B8161106.png)













